Isosakuranetin

説明

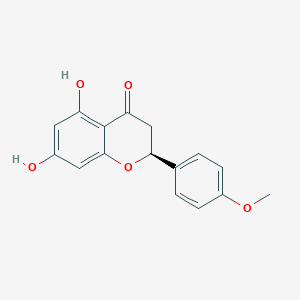

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJXQRRKBLVOO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963980 | |

| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-43-3 | |

| Record name | Isosakuranetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosakuranetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSAKURANETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02X7TF8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isosakuranetin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) belonging to the flavonoid family, has garnered significant scientific interest due to its diverse pharmacological activities. As a 4'-O-methylated derivative of naringenin, it exhibits a range of biological effects, including potent and selective inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel and modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, often in its glycosidic forms, such as poncirin (B190377) (7-O-neohesperidoside) and didymin (B194543) (7-O-rutinoside).[1] The aglycone form can be released through enzymatic or chemical hydrolysis. The primary plant families and species known to contain this compound are summarized below.

Plant Sources and Distribution

This compound has been identified in various parts of plants, including fruits, peels, leaves, and bark. The concentration of this compound and its glycosides can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time.

Table 1: Natural Sources of this compound and its Glycosides

| Plant Family | Species | Plant Part | Compound Form | Reported Concentration/Yield |

| Rutaceae | Citrus bergamia (Bergamot) | Fruit | This compound | - |

| Rutaceae | Citrus sinensis (Sweet Orange) | Fruit, Peel | Didymin (this compound-7-O-rutinoside) | - |

| Rutaceae | Citrus reticulata (Mandarin) | Fruit, Peel | Didymin (this compound-7-O-rutinoside) | - |

| Rutaceae | Citrus paradisi (Grapefruit) | Fruit | Didymin (this compound-7-O-rutinoside) | - |

| Rutaceae | Citrus aurantium L. | - | This compound | - |

| Rosaceae | Prunus serrulata var. pubescens | - | This compound | - |

| Salicaceae | Populus szechuanica | - | This compound | - |

| Lamiaceae | Salvia elegans Vahl. | Leaves | This compound-5-O-rutinoside | 37.2 mg from 2.5 kg of dried leaves[2][3] |

| Rutaceae | Citrus changshan-huyuan | Peels | Isosakuranin | Illustrative yield from 1 kg of dried peels[4] |

Note: Quantitative data for this compound content is often not explicitly reported as the aglycone but rather as its glycosidic forms. The table reflects the presence of this compound or its direct precursors.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following are detailed experimental protocols adapted from scientific literature.

Protocol 1: Isolation of Isosakuranin from Citrus changshan-huyuan Peels

This protocol outlines a general procedure for the isolation of isosakuranin, a glycoside of this compound, which can be subsequently hydrolyzed to yield the aglycone.[4]

1. Plant Material Preparation:

-

Dried peels of Citrus changshan-huyuan are powdered to a uniform consistency.

2. Extraction:

-

Macerate 1 kg of the powdered plant material in 10 L of 95% ethanol (B145695) at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent-Solvent Partitioning:

-

Suspend the crude ethanol extract in 1 L of deionized water.

-

Transfer the suspension to a large separatory funnel.

-

Sequentially partition the aqueous suspension with petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction is typically enriched with flavonoid glycosides.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isosakuranin.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the isosakuranin-containing fractions on a Sephadex LH-20 column using methanol (B129727) as the mobile phase.

-

Collect and pool the fractions containing the target compound based on TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, employ preparative HPLC with a C18 column.

-

Use a gradient mobile phase of acetonitrile (B52724) and water (often with 0.1% formic acid). A typical gradient is as follows:

-

0-5 min: 10% Acetonitrile

-

5-30 min: Linear gradient to 50% Acetonitrile

-

30-40 min: Linear gradient to 90% Acetonitrile

-

40-45 min: Hold at 90% Acetonitrile

-

45-50 min: Return to 10% Acetonitrile

-

-

Monitor the elution at approximately 280 nm and collect the peak corresponding to isosakuranin.

-

Lyophilize or evaporate the solvent to obtain the pure compound.

-

Protocol 2: Isolation of this compound-5-O-rutinoside from Salvia elegans Leaves

This protocol describes the isolation of a specific glycoside of this compound from the leaves of Salvia elegans.[2][3]

1. Plant Material and Extraction:

-

Dry 2.5 kg of Salvia elegans leaves in the dark at room temperature.

-

Successively extract the dried material three times with 13 L of 60% ethanol for 2 hours at 50°C.

-

Evaporate the combined hydroalcoholic extract to dryness under reduced pressure to yield approximately 420 g of residue.

2. Fractionation:

-

Resuspend the residue in 1.5 L of distilled water.

-

Successively extract the aqueous suspension with 2 L of n-hexane and then 2 L of n-butanol.

-

The butanol fraction (SeF2), yielding approximately 64.8 g, is enriched with the target glycoside.

3. Chromatographic Separation:

-

Subject the butanol fraction to column chromatography on a silica gel column (350 g, 70–230 mesh).

-

Elute with a dichloromethane-methanol solvent system of increasing polarity, collecting 84 fractions of 250 mL each.

-

Combine fractions 46–49 based on TLC analysis.

-

Recrystallize the combined fractions to obtain 37.2 mg of this compound-5-O-rutinoside.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of specific signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

TRPM3 Channel Inhibition

This compound is a potent and selective inhibitor of the TRPM3 ion channel, which is involved in thermosensation and nociception.[5][6]

Modulation of MAPK Signaling Pathway

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.[7]

References

- 1. The therapeutic potential of this compound against perfluorooctane sulfonate instigated cardiac toxicity via modulating Nrf-2/Keap-1 pathway, inflammatory, apoptotic, and histological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound-5-O-rutinoside: A New Flavanone with Antidepressant Activity Isolated from Salvia elegans Vahl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a 4'-O-methylated flavonoid, stimulates melanogenesis in B16BL6 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isosakuranetin Biosynthetic Pathway in Citrus Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) with notable therapeutic potential, is a specialized metabolite found in various citrus species. As the aglycone of poncirin (B190377), its biosynthesis is a branch of the broader flavonoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in citrus plants, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery seeking to understand and manipulate the production of this promising bioactive compound.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in citrus originates from the central flavonoid pathway, with the flavanone naringenin (B18129) serving as the immediate precursor. The key enzymatic step is the methylation of naringenin at the 7-hydroxyl group, a reaction catalyzed by a specific O-methyltransferase.

The core reaction is as follows:

Naringenin + S-adenosyl-L-methionine (SAM) → this compound + S-adenosyl-L-homocysteine (SAH)

While a Naringenin 7-O-methyltransferase (NOMT) has been well-characterized in rice for the production of sakuranetin (B8019584) (an isomer of this compound), the specific homologous enzyme in citrus has not been definitively isolated and characterized in all species. However, based on the presence of this compound and its glycosides in citrus, the existence of a functionally equivalent enzyme is inferred.

Below is a diagram illustrating the central flavonoid pathway leading to the formation of this compound.

Quantitative Data on this compound and its Precursors in Citrus

The concentration of this compound and its precursor, naringenin, can vary significantly among different citrus species and even within different tissues of the same fruit. This compound is often found in its glycosidic form, poncirin (this compound-7-O-rutinoside). The data presented below is a summary of findings from various studies and is intended to provide a comparative overview.

| Compound | Citrus Species | Tissue | Concentration | Reference |

| Poncirin | Citrus reticulata cv. Suavissima (Ougan) | Albedo | 1.37 mg/g DW | [1] |

| Citrus reticulata cv. Suavissima (Ougan) | Segment membrane | Lower than albedo | [1] | |

| Citrus reticulata cv. Suavissima (Ougan) | Flavedo | Lower than segment membrane | [1] | |

| Citrus reticulata cv. Suavissima (Ougan) | Juice sac | Lowest concentration | [1] | |

| Naringin (B1676962) | Grapefruit | Albedo | 940.26 mg/100g DW | [2] |

| Orange | Albedo | 791.17 mg/100g DW | [2] | |

| Mandarin | Albedo | 602.10 mg/100g DW | [2] | |

| Naringenin | Rat Plasma (after naringin administration) | - | LLOQ: 2.140 ng/mL | [3] |

Experimental Protocols

Naringenin 7-O-methyltransferase (NOMT) Enzyme Activity Assay

This protocol is adapted from a study on rice NOMT and can be used as a starting point for characterizing the corresponding enzyme activity in citrus tissues.[4]

a. Enzyme Extraction:

-

Freeze citrus tissue (e.g., young leaves, albedo) in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.5, containing 5 mM DTT and 1 mM EDTA).

-

Centrifuge the extract to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Enzyme extract (approximately 500 ng of total protein)

-

300 µM racemic naringenin (substrate)

-

300 µM S-adenosyl-L-methionine (AdoMet/SAM) (co-substrate)

-

Reaction buffer (0.1 M Tris-HCl, pH 8.5, with 5 mM DTT and 1 mM EDTA) to a final volume of 50 µL.

-

-

Incubate the reaction mixture at 28°C for a defined period (e.g., 18 hours, may need optimization).

-

Terminate the reaction by adding 5 µL of 1 M HCl.

c. Product Extraction and Analysis:

-

Extract the reaction products three times with 60 µL of ethyl acetate (B1210297).

-

Evaporate the pooled ethyl acetate fractions to dryness.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample for the presence and quantity of this compound using LC-MS/MS.

Quantification of this compound and Naringenin by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and its precursor naringenin in citrus extracts.[3][5]

a. Sample Preparation:

-

Homogenize and extract citrus tissue with a suitable solvent (e.g., 70% methanol).

-

Centrifuge the extract and filter the supernatant.

-

For quantitative analysis, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.

b. HPLC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive quantification.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

MRM Transitions:

-

Naringenin: m/z 271 -> 151 (negative ion mode)

-

This compound: Specific transitions need to be determined by infusing a standard. A likely transition would involve the loss of a methyl group or fragmentation of the C-ring.

-

c. Quantification:

-

Prepare calibration curves using authentic standards of naringenin and this compound.

-

Spike samples with an internal standard to correct for matrix effects and variations in extraction efficiency.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. This regulation allows the plant to modulate the production of these compounds in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding enzymes in the flavonoid biosynthetic pathway is controlled by a complex interplay of transcription factors. The most well-characterized of these are from the R2R3-MYB, bHLH (basic helix-loop-helix), and WD40 repeat protein families. These proteins often form a regulatory complex (MBW complex) that binds to the promoters of target genes, thereby activating or repressing their transcription.

While the specific transcription factors that regulate the putative citrus NOMT are yet to be fully elucidated, it is likely that they are part of the broader network controlling flavonoid biosynthesis.

Regulation by Biotic and Abiotic Stress

The production of flavonoids, including this compound, is often induced in response to various environmental stresses.[6][7][8] These compounds can act as phytoalexins, providing defense against pathogens, or as protectants against abiotic stresses such as UV radiation and drought. The signaling pathways that mediate these stress responses often converge on the activation of the aforementioned transcription factors, leading to the upregulation of the entire biosynthetic pathway.

Conclusion

The biosynthesis of this compound in citrus plants is an integral part of the complex flavonoid metabolic network. While the core pathway from naringenin is established, further research is needed to isolate and characterize the specific Naringenin 7-O-methyltransferase in citrus and to elucidate the precise signaling pathways that regulate its expression. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating biochemistry of this medicinally important compound and to explore strategies for its enhanced production.

References

- 1. Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901 [mdpi.com]

- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 3. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Abiotic Stresses Management in Citrus [ouci.dntb.gov.ua]

- 7. Abiotic stress and citriculture - MedCrave online [medcraveonline.com]

- 8. Development of partial abiotic stress tolerant Citrus reticulata Blanco and Citrus sinensis (L.) Osbeck through Agrobacterium-mediated transformation method - PMC [pmc.ncbi.nlm.nih.gov]

Isosakuranetin: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in various citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. We delve into the molecular mechanisms of action, summarizing key signaling pathways modulated by this flavonoid. Comprehensive tables of quantitative data from preclinical studies are presented to facilitate comparative analysis. Furthermore, detailed experimental protocols for key bioactivity assays are provided to enable researchers to replicate and build upon existing findings. Finally, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific principles discussed.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavanone) is a naturally occurring flavonoid, an aglycone form of the glycoside poncirin, predominantly found in citrus fruits. Its unique chemical structure contributes to a wide spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. This guide aims to provide a comprehensive technical resource on the biological activities of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties.

Anti-Inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant effects by modulating key signaling pathways involved in the inflammatory response and cellular oxidative stress.

Molecular Mechanisms of Action

2.1.1. Inhibition of MAPK and NF-κB Signaling Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It specifically inhibits the phosphorylation of ERK1/2, JNK, and p38 MAPKs.[1] This upstream inhibition prevents the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

2.1.2. Activation of the Nrf2/Keap1 Pathway

This compound demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway.[2] Under normal conditions, Keap1 targets Nrf2 for degradation. This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2] This mechanism helps to mitigate oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[2]

Quantitative Data

| Activity | Model/Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | Perfluorooctane sulfonate (PFOS) intoxicated rats | Reduction in TNF-α, NF-κB, IL-6, and IL-1β | Significant at 20 mg/kg | [2] |

| Antioxidant | PC12 cells (H₂O₂-induced) | Inhibition of ROS increase | Effective at 0.8 µM | [3] |

| Antioxidant | PFOS intoxicated rats | Increased SOD, CAT, GPx, GST, HO-1, and GSH activities | Significant at 20 mg/kg | [2] |

| Anti-photoaging | HaCaT human keratinocytes (UV-B-induced) | Inhibition of MMP-1 expression | 90% inhibition at 20 µM | [3] |

Experimental Protocols

2.3.1. Western Blot Analysis of MAPK Phosphorylation

This protocol describes the methodology to assess the effect of this compound on the phosphorylation of MAPK pathway proteins.

-

Cell Culture and Treatment:

-

Seed target cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Induce MAPK activation by treating cells with a stimulant (e.g., UV-B irradiation or H₂O₂ at 500 µM) for a short duration (e.g., 30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38, and their total protein counterparts.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

-

2.3.2. NF-κB Luciferase Reporter Assay

This protocol outlines the steps to measure NF-κB activation using a luciferase reporter system.

-

Cell Transfection and Treatment:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add firefly luciferase substrate and measure the luminescence.

-

Add Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Signaling Pathway Diagrams

References

Isosakuranetin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin is a flavanone, a type of flavonoid, found in a variety of citrus fruits. It is the 4'-O-methylated derivative of naringenin. As the aglycone form of the glycoside poncirin, this compound is increasingly recognized for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and metabolic-regulating activities. These properties are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties through the modulation of major inflammatory signaling cascades.

Mechanism of Action: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been shown to suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38.[1][2] This, in turn, can lead to the downregulation of pro-inflammatory gene expression. By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]

Signaling Pathway: this compound's Anti-inflammatory Action

Antioxidant Effects

This compound is a potent antioxidant, protecting cells from oxidative stress-induced damage.

Mechanism of Action: The antioxidant activity of this compound is mediated through its ability to scavenge reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3] Under oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4] In neuronal PC12 cells, this compound has been observed to block hydrogen peroxide-induced increases in ROS and prevent the depletion of catalase activity.[5]

Signaling Pathway: Nrf2-Keap1 Activation by this compound

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in models of neurological damage and neurodegeneration.

Mechanism of Action: In a rat model of cerebral ischemia/reperfusion injury, this compound administered at doses of 10 and 20 mg/kg significantly reduced infarct volume and neurological deficits.[6] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties, as well as its ability to inhibit apoptosis. This compound has been shown to modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance towards cell survival.[7] Furthermore, its activity as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with an IC50 of 50 nM, contributes to its antinociceptive effects and may play a role in neuroprotection.[3]

Experimental Workflow: Cerebral Ischemia/Reperfusion Model

Anticancer and Chemopreventive Potential

While research is ongoing, preliminary evidence suggests that this compound may possess anticancer properties.

Mechanism of Action: The anticancer effects of many flavonoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. This compound's inhibition of the PI3K/Akt signaling pathway is a key mechanism in this context. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its downstream effectors include mTOR and GSK3β. By inhibiting this pathway, this compound can promote apoptosis through the modulation of Bcl-2 family proteins and arrest the cell cycle. While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented, its known inhibitory effects on key survival pathways suggest its potential as a chemopreventive and therapeutic agent. For instance, in Staphylococcus aureus, this compound has been shown to inhibit Sortase A with an IC50 of 21.20 µg/mL, indicating its potential to interfere with bacterial virulence, a concept that can be analogous to targeting key proteins in cancer progression.[1]

Signaling Pathway: this compound's Anticancer Mechanism

Metabolic Effects

This compound shows promise in the management of metabolic disorders, including diabetes.

Mechanism of Action: The potential anti-diabetic effects of this compound are linked to its ability to improve insulin (B600854) signaling and glucose metabolism. It is hypothesized to enhance glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, potentially through the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane.[8] This action is likely mediated by its influence on the PI3K/Akt and AMPK signaling pathways, which are key regulators of glucose homeostasis. Additionally, this compound may contribute to the protection of pancreatic β-cells from oxidative stress-induced damage, thereby preserving insulin secretion. While direct IC50 values for this compound's inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase are yet to be fully established, the known activities of related flavonoids suggest this as a plausible mechanism.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Bioactivities of this compound

| Biological Activity | Assay/Model | Target | Result | Reference |

| Ion Channel Inhibition | HEK293 cells expressing TRPM3 | TRPM3 | IC50 = 50 nM | [3] |

| Antibacterial (Virulence) | FRET Assay | S. aureus Sortase A | IC50 = 21.20 µg/mL | [1] |

| Antibacterial (Growth) | Broth microdilution | S. aureus | MIC > 512 µg/mL | [3] |

| Anti-photoaging | UV-B irradiated HaCaT cells | MMP-1 Expression | 90% inhibition at 20 µM | [5] |

Table 2: In Vivo Efficacies of this compound

| Pharmacological Effect | Animal Model | Dosing Regimen | Key Findings | Reference |

| Neuroprotection | Rat MCAO model | 5, 10, 20 mg/kg | Significant reduction in infarct volume and neurological deficits | [6] |

| Antinociception | Mouse Hot Plate Test | 2 mg/kg | Increased latency to pain response | [5] |

| Antihypertensive | Spontaneously Hypertensive Rats | 10 mg/kg | Reduction in systolic blood pressure | [5] |

| Cardioprotection | Rat model of PFOS-induced cardiotoxicity | 20 mg/kg | Attenuation of cardiac damage via Nrf-2/Keap-1 pathway modulation | [3] |

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is adapted from studies evaluating the neuroprotective effects of this compound.[6][10][11]

-

Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a 4-0 nylon monofilament with a rounded tip into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for 2 hours.

-

After the ischemic period, gently withdraw the filament to allow for reperfusion.

-

-

This compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).

-

Administer this compound (5, 10, or 20 mg/kg) or vehicle via intraperitoneal injection at the onset of reperfusion.

-

-

Post-operative Care and Assessment:

-

After 24 hours of reperfusion, assess neurological deficits using a standardized 6-point scale.

-

Euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.

-

Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on brain sections to observe morphological changes.

-

Evaluate blood-brain barrier integrity using an Evans Blue injection assay.

-

Western Blot for ERK1/2 Phosphorylation

This protocol is designed to assess the effect of this compound on MAPK signaling.[12][13]

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HaCaT keratinocytes) to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Stimulate the cells with an appropriate agonist (e.g., UV-B irradiation) to induce ERK1/2 phosphorylation.

-

-

Protein Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.

-

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound.[14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Incubation:

-

Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological properties. Its ability to modulate key signaling pathways, including MAPK, NF-κB, Nrf2/Keap1, and PI3K/Akt, provides a strong mechanistic basis for its observed anti-inflammatory, antioxidant, neuroprotective, and potential anticancer and anti-diabetic effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.

Future research should focus on:

-

Elucidating the detailed molecular interactions of this compound with its targets.

-

Conducting comprehensive preclinical studies to evaluate its efficacy and safety in a wider range of disease models.

-

Optimizing its bioavailability and formulation for potential clinical applications.

-

Exploring its synergistic effects with existing therapeutic agents.

The continued investigation of this compound holds significant promise for the development of novel therapies for a variety of human diseases.

References

- 1. Pharmacological properties of TRPM3 isoforms are determined by the length of the pore loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on cerebral infarction and blood brain barrier damage from cerebral ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

Isosakuranetin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in citrus fruits, has emerged as a promising natural compound with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and dermatological effects. Detailed summaries of quantitative data from key preclinical studies are presented in structured tables for comparative analysis. Furthermore, this document outlines the detailed experimental protocols utilized in these studies and provides visual representations of the core signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic utility of this compound.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavanone) is a naturally occurring flavanone, an aglycone form of the glycoside poncirin, predominantly found in citrus species.[1] Emerging evidence from preclinical studies has highlighted its significant potential across various therapeutic areas. This document synthesizes the current scientific knowledge on this compound, focusing on its mechanisms of action and providing the necessary technical details to support further research and development.

Therapeutic Applications and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its therapeutic potential has been explored in dermatology, neuroprotection, and in combating inflammation and oxidative stress-related conditions.

Dermatological Applications: Anti-Photoaging

This compound has demonstrated significant protective effects against skin photoaging induced by UV-B radiation. It effectively suppresses the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for the degradation of collagen in the skin.[2] This effect is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3]

Neuroprotective Effects

In models of cerebral ischemia/reperfusion injury, this compound has been shown to reduce infarct volume and decrease blood-brain barrier leakage, suggesting its potential in the management of stroke.[4][5]

Anti-inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties. It has been shown to mitigate cardiac toxicity induced by environmental toxins like perfluorooctane (B1214571) sulfonate (PFOS) by modulating the Nrf-2/Keap-1 pathway, which plays a crucial role in the cellular antioxidant response.[6][7]

Metabolic and Cardiovascular Effects

Studies in spontaneously hypertensive rats have indicated that this compound can reduce systolic blood pressure.[8] Furthermore, it has been investigated for its effects on metabolic pathways.[9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Experimental Model | Treatment Concentration | Key Finding | Reference |

| HaCaT (Human Keratinocytes) | UV-B Induced MMP-1 Expression | 20 µM | ~90% inhibition of MMP-1 expression | [8] |

| HaCaT (Human Keratinocytes) | UV-B Induced ERK1/2 Phosphorylation | 50 µM | Inhibition of ERK1/2 phosphorylation | [8] |

| B16BL6 (Murine Melanoma) | Melanogenesis | 15 and 30 µM | Dose-dependent stimulation of melanogenesis | [10] |

| PC12 | Hydrogen Peroxide-Induced Oxidative Stress | 0.8 µM | Blocks increase in ROS and caspase-3 activity | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Therapeutic Area | Dosing Regimen | Key Finding | Reference |

| Rat (Sprague-Dawley) | Cerebral Ischemia/Reperfusion | 10 and 20 mg/kg | Significant decrease in infarct volume | [4][5] |

| Rat (Albino) | PFOS-Induced Cardiotoxicity | 20 mg/kg (co-treatment with 10 mg/kg PFOS) | Protection against cardiac tissue damage | [6][7] |

| Spontaneously Hypertensive Rats | Hypertension | 10 mg/kg | Reduction in systolic blood pressure | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

UV-B Irradiation: Cells are seeded and grown to 70-80% confluency. Before irradiation, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a specific dose of UV-B radiation.

-

This compound Treatment: Following UV-B irradiation, the PBS is replaced with a serum-free medium containing various concentrations of this compound (e.g., 20 µM, 50 µM) or vehicle (DMSO).

-

MMP-1 Expression Analysis: After a 24-hour incubation period, the cell culture supernatant is collected to measure the secreted MMP-1 levels using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis for MAPK Pathway: Cell lysates are prepared using RIPA buffer. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38. An HRP-conjugated secondary antibody is used for detection via chemiluminescence.[1][3]

-

Cell Culture: B16BL6 murine melanoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

-

This compound Treatment: Cells are treated with various concentrations of this compound (e.g., 15 µM, 30 µM) for a specified period (e.g., 72 hours).

-

Melanin (B1238610) Content Measurement: After treatment, cells are harvested and lysed. The melanin content in the cell lysates is quantified by measuring the absorbance at 405 nm and normalizing it to the total protein content.[8]

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm.

In Vivo Models

-

Middle Cerebral Artery Occlusion (MCAO): Anesthesia is induced, and the right middle cerebral artery is occluded for 2 hours using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.[4]

-

This compound Administration: this compound (5, 10, or 20 mg/kg body weight) or vehicle is administered to the rats, typically at the onset of reperfusion.[4][5]

-

Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological function is assessed using a standardized scoring system (e.g., a six-point scale).[4][5]

-

Infarct Volume Assessment: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[5]

-

Blood-Brain Barrier Permeability: Evans Blue dye is injected intravenously before sacrifice. The amount of dye extravasation into the brain parenchyma is measured to assess BBB leakage.[5]

-

Animal Model: Albino rats are divided into control, PFOS-intoxicated, PFOS + this compound, and this compound-only groups.[7]

-

Dosing: The PFOS group receives 10 mg/kg of PFOS. The co-treatment group receives 10 mg/kg of PFOS and 20 mg/kg of this compound. The this compound-only group receives 20 mg/kg of this compound.[7]

-

Biochemical Analysis: Cardiac markers (e.g., CK-MB, troponin I), oxidative stress markers (e.g., ROS, MDA), and antioxidant enzyme activities (e.g., SOD, CAT) are measured in heart tissue homogenates.

-

Inflammatory and Apoptotic Marker Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) and apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) are assessed using ELISA and Western blotting.

-

Histopathological Examination: Heart tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate morphological changes.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. The Methoxyflavonoid this compound Suppresses UV-B-Induced Matrix Metalloproteinase-1 Expression and Collagen Degradation Relevant for Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effects of this compound on cerebral infarction and blood brain barrier damage from cerebral ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific pharmacokinetics of racemic homoeriodictyol, this compound, and taxifolin in rats and their disposition in fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of this compound against perfluorooctane sulfonate instigated cardiac toxicity via modulating Nrf-2/Keap-1 pathway, inflammatory, apoptotic, and histological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a 4'-O-methylated flavonoid, stimulates melanogenesis in B16BL6 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Activity of Isosakuranetin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin is an O-methylated flavanone, a type of flavonoid naturally occurring in citrus fruits such as the sweet orange (Citrus aurantium L.).[1] As an aglycone of poncirin, it is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antinociceptive effects.[1] Due to its therapeutic potential, the in vivo activity of this compound has been a subject of increasing scientific interest, particularly in the areas of metabolic regulation, hepatoprotection, and pharmacology. This technical guide provides a comprehensive overview of the current research on the in vivo effects of this compound aglycone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities and In Vivo Efficacy

This compound has demonstrated significant biological effects across various animal models, targeting diverse physiological systems. Its activities range from modulating gut microbiota and metabolic pathways to protecting the liver and influencing the pharmacokinetics of other drugs.

Hepatoprotective Effects and Regulation of Drug Metabolism

This compound exhibits notable hepatoprotective properties, particularly in the context of chemically-induced liver injury. It has been shown to restore the function of key drug-metabolizing enzymes that are often compromised in liver disease.[1]

In Vivo Study: Liver Cirrhosis in Rats In a study utilizing a rat model of liver cirrhosis induced by N-dimethylnitrosamine, this compound treatment was found to restore the decreased expression of hepatic and intestinal Cytochrome P450 enzymes, specifically CYP3A1/2 and CYP2C11.[1] This restoration is achieved through the upregulation of the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are crucial regulators of drug metabolism genes.[1]

This activity has significant implications for drug development, as it suggests this compound could be used to mitigate liver damage and normalize the pharmacokinetics of co-administered drugs in patients with liver disease.[1]

Modulation of Gut Microbiota and Metabolomics

This compound significantly influences the composition of the gut microbiome and the host's metabolic profile. These effects are distinct from its glycoside precursor, poncirin, highlighting the importance of the aglycone form.[2]

In Vivo Study: Gut Microbiome in Mice A study in mice demonstrated that a 7-day administration of this compound (5 mg/kg) led to significant alterations in gut microbial populations.[2] Notably, it increased the abundance of Parabacteroides and Alloprevotella while reducing the abundance of Allobaculum.[2] Unlike its precursor poncirin, this compound did not significantly affect the levels of short-chain fatty acids (SCFAs) in the feces.[2]

Metabolomic analysis of urine samples revealed that this compound primarily affects amino acid metabolic pathways, including taurine (B1682933) and hypotaurine (B1206854) metabolism, glutathione (B108866) metabolism, and histidine metabolism.[2]

Antinociceptive Activity

This compound has shown promise as an antinociceptive agent, effectively reducing pain perception in animal models of neuropathy. This effect is linked to its activity as a blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1][3]

In Vivo Study: Peripheral Neuropathy in Rats In a rat model of peripheral neuropathy, this compound dose-dependently increased the paw-withdrawal threshold, indicating a reduction in pain sensitivity.[3] Significant effects were observed at doses of 3 mg/kg and 6 mg/kg. The mechanism is attributed to the inhibition of TRPM3, a non-selective cation channel involved in thermal nociception.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound aglycone.

Table 1: Effects on Gut Microbiota in Mice

| Microbial Genus | Dosage | Duration | Change in Abundance | Reference |

|---|---|---|---|---|

| Parabacteroides | 5 mg/kg | 7 days | Increased by 1.0x | [2] |

| Alloprevotella | 5 mg/kg | 7 days | Increased by 1.5x | [2] |

| Allobaculum | 5 mg/kg | 7 days | Reduced by 1.0x |[2] |

Table 2: Antinociceptive Effects in a Rat Neuropathy Model

| Dosage | Time Post-Administration | Effect | Reference |

|---|---|---|---|

| 3 mg/kg | 30 and 40 min | Significant increase in paw-withdrawal threshold | [3] |

| 6 mg/kg | 30 to 60 min | Significant increase in paw-withdrawal threshold |[3] |

Table 3: Pharmacokinetic Interactions in Rats with Liver Cirrhosis (LC)

| Parameter | Group Comparison | Change | Implication | Reference |

|---|---|---|---|---|

| Tofacitinib (B832) AUC | LC-ISN vs. LC | Decreased by 35.1% | ISN restores drug clearance | [1] |

| CYP3A1/2 Expression | LC-ISN vs. LC | Increased/Restored | ISN enhances metabolic capacity | [1] |

| CYP2C11 Expression | LC-ISN vs. LC | Increased/Restored | ISN enhances metabolic capacity | [1] |

AUC: Area Under the Curve; LC-ISN: Liver Cirrhosis rats treated with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols used in the key in vivo studies cited.

Protocol 1: Gut Microbiota and Metabolomics Study in Mice

-

Animal Model: Male C57BL/6J mice.[2]

-

Housing: Standard laboratory conditions with free access to food and water.

-

Compound Preparation: this compound suspension was prepared by dispersing the compound in a 0.5% (w/v) sodium carboxyl methylcellulose (B11928114) (CMC-Na) solution.[2]

-

Dosing and Administration: Mice were administered a daily dose of 5 mg/kg this compound via oral gavage for 7 consecutive days. The control group received the vehicle (0.5% CMC-Na) only.[2]

-

Sample Collection:

-

Analytical Methods:

Protocol 2: Hepatoprotective and Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.[4]

-

Induction of Liver Cirrhosis (LC): Liver cirrhosis was induced by intraperitoneal injections of N-dimethylnitrosamine.[1]

-

Groups:

-

CON: Control rats.

-

LC: Liver cirrhosis rats.

-

LC-ISN: Liver cirrhosis rats treated with this compound.[1]

-

-

Dosing and Administration:

-

This compound: Administered to the LC-ISN group for a specified period to assess its hepatoprotective effects.

-

Tofacitinib (Probe Drug): A single dose of tofacitinib (10 mg/kg intravenous or 20 mg/kg oral) was administered to all groups to evaluate pharmacokinetic changes.[1]

-

-

Sample Collection: Blood samples were collected at various time points to determine the plasma concentration of tofacitinib. Liver and intestinal tissues were collected for immunoblot analysis.[1]

-

Analytical Methods:

-

Pharmacokinetics: Tofacitinib concentrations in plasma were quantified using HPLC. Pharmacokinetic parameters such as AUC, clearance (CL), and half-life were calculated.[1]

-

Protein Expression: Western blot (immunoblot) analysis was used to measure the protein levels of CYP3A1/2, CYP2C11, PXR, and CAR in hepatic and intestinal microsomes.[1]

-

Conclusion

This compound aglycone demonstrates a compelling profile of in vivo activity, with robust evidence supporting its hepatoprotective, gut microbiome-modulating, and antinociceptive properties. Its ability to upregulate key drug-metabolizing enzymes via the PXR/CAR pathway is of significant interest for addressing drug-drug interactions and managing liver disease. Furthermore, its influence on gut microbial composition and host metabolism opens new avenues for its application in metabolic disorders. The antinociceptive effects mediated by TRPM3 blockade provide a clear mechanistic target for pain management. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further preclinical and clinical development. Future research should focus on long-term efficacy and safety studies, as well as exploring its potential in other inflammation- and metabolism-related diseases.

References

- 1. Effects of this compound on Pharmacokinetic Changes of Tofacitinib in Rats with N-Dimethylnitrosamine-Induced Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stereospecific pharmacokinetics of racemic homoeriodictyol, this compound, and taxifolin in rats and their disposition in fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosakuranetin: A Deep Dive into its Anti-Inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in various citrus species, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects. It delves into its role in modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its impact on the production of inflammatory mediators. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its anti-inflammatory activity, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds, have garnered considerable attention for their anti-inflammatory properties. This compound, the 4'-O-methylated derivative of naringenin, has demonstrated a range of biological activities, including antioxidant and antinociceptive effects.[1] Recent studies have highlighted its significant potential in mitigating inflammatory responses, positioning it as a promising candidate for further investigation and therapeutic development. This guide aims to provide an in-depth technical analysis of this compound's role in anti-inflammatory pathways.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways and mediators involved in the inflammatory cascade.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

This compound has been shown to suppress the activation of the NF-κB pathway.[5] This inhibitory action is crucial for its anti-inflammatory effects, as it leads to a downstream reduction in the expression of numerous inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in translating extracellular stimuli into cellular inflammatory responses.[2] The phosphorylation and activation of these kinases lead to the activation of transcription factors that regulate the expression of inflammatory genes.

Studies on this compound and its close structural analog, sakuranetin, have demonstrated the ability to inhibit the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38.[6] By attenuating the activation of these pathways, this compound can effectively dampen the inflammatory response.

Inhibition of Inflammatory Mediators

This compound's modulation of the NF-κB and MAPK pathways results in a significant reduction in the production of various pro-inflammatory mediators.

-

Pro-inflammatory Cytokines: this compound has been observed to decrease the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5]

-

Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, is also downregulated by this compound.

-

Reactive Oxygen Species (ROS): this compound has been reported to block increases in reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its related compound, sakuranetin.

Table 1: In Vitro Anti-Inflammatory Activity of this compound and Related Flavonoids

| Compound | Model/Cell Line | Inflammatory Stimulus | Parameter Measured | Result | Reference |

| This compound | Human Leukemia Cells (HL-60, U937) | - | Phosphorylation of JNK1/2 | Time-dependent decrease | [7] |

| Sakuranetin | Mouse Peritoneal Macrophages | LPS | TNF-α secretion | Dose-dependent decrease | [1] |

| Sakuranetin | Mouse Peritoneal Macrophages | LPS | IL-6 secretion | Dose-dependent decrease | [1] |

| Sakuranetin | Mouse Peritoneal Macrophages | LPS | IL-12 secretion | Dose-dependent decrease | [1] |

| Sakuranetin | RAW 264.7 Macrophages | LPS | NO Production | Dose-dependent decrease | [6] |

| Sakuranetin | RAW 264.7 Macrophages | LPS | IL-1β gene expression | Dose-dependent decrease | [6] |

| Sakuranetin | RAW 264.7 Macrophages | LPS | IL-6 gene expression | Dose-dependent decrease | [6] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound and Related Flavonoids

| Compound | Animal Model | Inflammatory Agent | Parameter Measured | Dose | Result | Reference |

| This compound | Rats | Perfluorooctane sulfonate (PFOS) | TNF-α levels | 20 mg/kg | Significant decrease | [5] |

| This compound | Rats | Perfluorooctane sulfonate (PFOS) | IL-6 levels | 20 mg/kg | Significant decrease | [5] |

| This compound | Rats | Perfluorooctane sulfonate (PFOS) | IL-1β levels | 20 mg/kg | Significant decrease | [5] |

| This compound | Rats | Perfluorooctane sulfonate (PFOS) | NF-κB levels | 20 mg/kg | Significant decrease | [5] |

| This compound | Mice | Acetic Acid | Writhing response | 200 mg/kg | Significant reduction | [8] |

| Sakuranetin | Mice | Ovalbumin | Lung inflammation (eosinophils, neutrophils) | - | Reduction | [6] |

| Sakuranetin | Mice | Ovalbumin | Phosphorylation of p38, ERK1/2, JNK in lungs | - | Inhibition | [6] |

Experimental Protocols

This section details standardized protocols for evaluating the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assays

4.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well or 6-well) and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours before stimulation with an inflammatory agent, commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours).

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

After treatment, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature in the dark for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

4.1.3. Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.[9]

-

4.1.4. Western Blot Analysis for NF-κB and MAPK Pathways

-

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in key signaling pathways.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[2]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

-

Procedure:

-

Administer this compound or vehicle control orally or intraperitoneally to the animals.

-

After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[10][11]

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., cytokines, MPO activity).

-

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through its ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. The preclinical data, although still emerging, strongly support its role as a promising therapeutic candidate for inflammatory diseases.

Future research should focus on:

-

Comprehensive Dose-Response Studies: Establishing detailed dose-response curves and IC50 values for the inhibition of a wider range of inflammatory markers.

-

In-depth Mechanistic Studies: Further elucidating the direct molecular targets of this compound within the inflammatory signaling cascades.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic delivery and efficacy.

-

Evaluation in Chronic Disease Models: Assessing the therapeutic efficacy of this compound in more complex, chronic animal models of inflammatory diseases.

A thorough understanding of these aspects will be crucial for translating the promising preclinical findings of this compound into viable clinical applications for the treatment of inflammatory disorders.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]